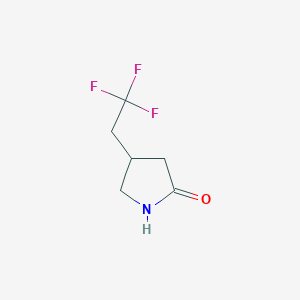

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

描述

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a trifluoroethyl substituent at the 4-position of the lactam ring. Its molecular formula is C₆H₈F₃NO, with a molecular weight of 191.13 g/mol. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents, owing to its ability to modulate pharmacokinetic properties .

属性

分子式 |

C6H8F3NO |

|---|---|

分子量 |

167.13 g/mol |

IUPAC 名称 |

4-(2,2,2-trifluoroethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)2-4-1-5(11)10-3-4/h4H,1-3H2,(H,10,11) |

InChI 键 |

NWIBKRSLWFKLIG-UHFFFAOYSA-N |

规范 SMILES |

C1C(CNC1=O)CC(F)(F)F |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one and their distinguishing features:

*THPO: Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Key Observations:

Fluorine Substitution: The trifluoroethyl group in the target compound provides greater electronegativity and metabolic resistance compared to mono-fluoroethyl (e.g., 2-fluoroethyl in ) or aryl-fluorinated analogs (e.g., 3-fluorophenyl in ). This enhances binding affinity in hydrophobic enzyme pockets . The 4-fluorophenyl substituent in introduces aromatic fluorine, which improves π-π stacking interactions but reduces solubility compared to aliphatic fluorination .

Biological Activity: The trifluoroethyl-pyrrolidinone core in the target compound is integral to kinase inhibition, as seen in analogs like 3-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (molecular weight: 403.47 g/mol), which targets ATP-binding domains . In contrast, the (7S)-7-(2-fluoroethyl)-THPO derivative demonstrates selective cytotoxicity in cancer cell lines, attributed to its pyrimidinyl moiety.

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, similar to methods used for 1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine .

- Chiral analogs like (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 345200-93-3) require asymmetric catalysis or resolution, increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Notable Trends:

常见问题

Basic Research Questions

Q. What are the common synthetic challenges associated with 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one, and how can they be addressed methodologically?

- Answer : Synthesis of fluorinated pyrrolidinones often involves multi-step reactions requiring fluorinated reagents (e.g., trifluoroethylating agents). Key challenges include low yields due to steric hindrance from the trifluoroethyl group and the need for anhydrous conditions. To mitigate these, researchers should prioritize stepwise purification (e.g., column chromatography) and employ catalysts like palladium or copper to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers should researchers prioritize?

- Answer :

- ¹⁹F NMR : Identifies trifluoroethyl group integration (δ ~ -60 to -70 ppm).

- ¹H NMR : Distinct signals for pyrrolidinone protons (e.g., α-protons at δ 2.5–3.5 ppm).

- FTIR : Confirm lactam carbonyl stretch (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching fluorine atoms .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Answer : The trifluoroethyl group increases lipophilicity, enhancing solubility in aprotic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies in buffered solutions (pH 4–9) show hydrolytic resistance due to electron-withdrawing effects of fluorine, though prolonged exposure to strong acids/bases degrades the lactam ring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in the regioselectivity of trifluoroethylation during pyrrolidinone derivatization?

- Answer : Contradictions often arise from competing nucleophilic/electrophilic pathways. Use isotopic labeling (e.g., ¹³C-trifluoroethyl reagents) and kinetic studies (variable-temperature NMR) to track reaction pathways. Computational modeling (DFT) can predict transition states and validate experimental outcomes .

Q. What strategies optimize the synthesis of novel this compound derivatives with enhanced bioactivity?

- Answer :

- Parallel Synthesis : Introduce diverse substituents (e.g., aryl, heteroaryl) at the pyrrolidinone nitrogen.

- Fluorine-Scanning : Replace trifluoroethyl with difluoromethyl or monofluoroethyl groups to study structure-activity relationships.

- Click Chemistry : Use CuAAC reactions to append functional moieties (e.g., triazoles) for targeted interactions .

Q. How should researchers handle discrepancies in crystallographic vs. computational structural models for fluorinated pyrrolidinones?

- Answer : Cross-validate X-ray diffraction data with ab initio calculations (e.g., Gaussian09) to resolve bond-length/angle mismatches. For flexible substituents (e.g., trifluoroethyl), use dynamic NMR or variable-temperature crystallography to assess conformational mobility .

Q. What are the critical safety considerations when scaling up reactions involving this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。